Cas no 2806975-28-8 (4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine)
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
- 4-(1,1-Dimethylethoxy)-5-nitro-1H-pyrrolo[2,3-b]pyridine
- F78146
- 2806975-28-8
- PS-17280
- 4-(tert-Butoxy)-5-nitro-1H-pyrrolo[2,3-b]pyridine
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- Inchi: 1S/C11H13N3O3/c1-11(2,3)17-9-7-4-5-12-10(7)13-6-8(9)14(15)16/h4-6H,1-3H3,(H,12,13)
- InChI Key: PSNHYHMKLWOHBY-UHFFFAOYSA-N
- SMILES: C12NC=CC1=C(OC(C)(C)C)C([N+]([O-])=O)=CN=2
Computed Properties
- Exact Mass: 235.09569129g/mol
- Monoisotopic Mass: 235.09569129g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 83.7Ų
Experimental Properties
- Density: 1.303±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 12.34±0.40(Predicted)
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1298927-1G |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 1g |
$1180 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298927-5G |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 5g |
$3540 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298927-10G |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 10g |
$5130 | 2023-05-13 | |
| eNovation Chemicals LLC | Y1298927-25G |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 25g |
$10275 | 2023-05-13 | |
| 1PlusChem | 1P024TT6-500mg |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 500mg |
$695.00 | 2024-05-07 | |
| 1PlusChem | 1P024TT6-1g |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 1g |
$1028.00 | 2024-05-07 | |
| Aaron | AR024U1I-1g |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 1g |
$1085.00 | 2025-02-13 | |
| Aaron | AR024U1I-500mg |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 500mg |
$726.00 | 2025-02-13 | |
| eNovation Chemicals LLC | Y1298927-100mg |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 100mg |
$330 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1298927-250mg |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine |
2806975-28-8 | 97% | 250mg |
$550 | 2024-07-21 |
4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Recent Advances in the Study of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 2806975-28-8)
The compound 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS: 2806975-28-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This heterocyclic scaffold, characterized by a pyrrolopyridine core substituted with a tert-butoxy group at the 4-position and a nitro group at the 5-position, has been explored as a versatile building block for the development of novel bioactive molecules. Recent studies have highlighted its role in the synthesis of kinase inhibitors, antimicrobial agents, and other pharmacologically relevant compounds.
One of the key areas of research involving 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against a range of kinases, including JAK2 and EGFR. The tert-butoxy group was found to enhance the compound's solubility and metabolic stability, while the nitro group facilitated interactions with key amino acid residues in the kinase active site.
In addition to its kinase inhibitory properties, 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine has also been investigated for its antimicrobial potential. A recent study in Bioorganic & Medicinal Chemistry Letters reported that nitro-substituted pyrrolopyridine derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise molecular targets. The tert-butoxy group was shown to improve the compounds' pharmacokinetic profiles, making them promising candidates for further development.
The synthetic accessibility of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine has also been a focus of recent research. A 2024 publication in Organic Letters described an efficient, scalable synthesis of this compound using a palladium-catalyzed cross-coupling reaction. This method offers advantages in terms of yield and purity, addressing previous challenges associated with the preparation of this scaffold. The availability of reliable synthetic routes is expected to accelerate the exploration of its pharmacological potential.
Looking ahead, the versatility of 4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine suggests that it will continue to be a valuable tool in drug discovery. Future research directions may include the development of prodrug derivatives to further enhance bioavailability, as well as the exploration of its applications in targeted therapy and combination treatments. The compound's unique structural features and demonstrated bioactivity make it a promising candidate for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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